Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate is an organic compound with the molecular formula C15H23N3O2. It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate typically involves the reaction of 4-(pyridin-3-yl)aminopiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield. The purification process may involve crystallization or other large-scale separation techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(6-aminopyridin-3-yl)piperidine-1-carboxylate: Similar structure but with an amino group at a different position on the pyridine ring.
Tert-butyl 4-[(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains a phenyl group instead of a pyridine ring.
Uniqueness
Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
tert-butyl 4-(pyridin-3-ylamino)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-12(7-10-18)17-13-5-4-8-16-11-13/h4-5,8,11-12,17H,6-7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWSPSSRJWXVTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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